1-(3,5-Dimethylphenyl)ethanone

Catalog No.
S1502665
CAS No.
1335-42-8
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Dimethylphenyl)ethanone

CAS Number

1335-42-8

Product Name

1-(3,5-Dimethylphenyl)ethanone

IUPAC Name

1-(3,5-dimethylphenyl)ethanone

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,1-3H3

InChI Key

BKIHFZLJJUNKMZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)C)C

Synonyms

1-(dimethylphenyl)ethan-1-one

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C)C

The exact mass of the compound 1-(3,5-Dimethylphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(3,5-Dimethylphenyl)ethanone, also known as 3,5-dimethylacetophenone, is an organic compound with the molecular formula C10H12O\text{C}_{10}\text{H}_{12}\text{O}. It features a phenyl ring substituted with two methyl groups at the 3 and 5 positions, making it a derivative of acetophenone. This compound is characterized by its planar conformation, where the acetyl group is conjugated with the aromatic ring. The presence of the methyl groups enhances its reactivity and influences its physical properties, such as boiling and melting points.

  • Oxidation: This compound can be oxidized to form 3,5-dimethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction with agents such as sodium borohydride or lithium aluminum hydride yields 1-(3,5-dimethylphenyl)ethanol.
  • Electrophilic Aromatic Substitution: The compound can undergo nitration, sulfonation, and halogenation due to the electron-donating effect of the methyl groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
  • Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
  • Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Several synthesis methods for 1-(3,5-dimethylphenyl)ethanone exist:

  • Friedel-Crafts Acylation: A common method involves the acylation of 1,3-dimethylbenzene (m-xylene) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride:
    C6H4(CH3)2+CH3COClAlCl3C6H3(CH3)2COCH3+HCl\text{C}_6\text{H}_4(\text{CH}_3)_2+\text{CH}_3\text{COCl}\xrightarrow{\text{AlCl}_3}\text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_3+\text{HCl}
  • Alternative Methods: Other methods include reductive amination processes and catalytic hydrogenation of precursors like nitro compounds .

1-(3,5-Dimethylphenyl)ethanone has several applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds.
  • Flavoring and Fragrance Industry: The compound may be used for its aromatic properties.
  • Pharmaceuticals: Its derivatives have potential applications in drug development due to their biological activities .

Studies on interaction mechanisms suggest that 1-(3,5-dimethylphenyl)ethanone can influence neurotransmitter systems by interacting with specific receptors. For example, some derivatives may act as agonists at trace amine-associated receptors (TAARs), which play roles in modulating mood and behavior. This highlights its potential therapeutic applications .

1-(3,5-Dimethylphenyl)ethanone can be compared to other similar compounds based on structural and functional characteristics:

Compound NameStructure DescriptionUnique Features
AcetophenoneParent compound without methyl substitutionsLacks methyl groups; less reactive
1-(2,4-Dimethylphenyl)ethanoneMethyl groups at the 2 and 4 positionsDifferent substitution pattern affects reactivity
1-(4-Methylphenyl)ethanoneMono-substituted derivative with a single methyl groupLess steric hindrance compared to 1-(3,5-Dimethyl...)
1-(2,5-Dimethylphenyl)ethanoneMethyl groups at the 2 and 5 positionsSimilar molecular weight but different properties

Uniqueness

The uniqueness of 1-(3,5-dimethylphenyl)ethanone lies in its specific substitution pattern which enhances its reactivity towards electrophilic aromatic substitution reactions compared to acetophenone. The electron-donating effect of the methyl groups significantly influences its chemical behavior and potential applications in various fields.

1-(3,5-Dimethylphenyl)ethanone, also known as 3,5-dimethylacetophenone, exhibits distinctive reactivity patterns in electrophilic aromatic substitution reactions due to the combined electronic and steric effects of the methyl substituents and the acetyl group [1] [2]. The compound possesses a molecular formula of C10H12O with a molecular weight of 148.2 daltons, featuring two methyl groups positioned at the 3 and 5 positions of the phenyl ring [3] [4].

The electrophilic aromatic substitution mechanism for 1-(3,5-Dimethylphenyl)ethanone follows the classical two-step pathway involving the formation of a sigma complex intermediate [10] [11]. The initial step involves the nucleophilic attack of the aromatic ring on an electrophile, resulting in the temporary loss of aromaticity and formation of a cyclohexadienyl cation intermediate [36] [37]. The second step involves deprotonation to restore aromaticity, yielding the substituted product [44] [50].

The regioselectivity of electrophilic substitution is significantly influenced by the directing effects of the substituents [53] [54]. The acetyl group functions as a meta-directing deactivator through electron withdrawal via both inductive and resonance effects [50] [53]. Conversely, the methyl groups at positions 3 and 5 act as ortho- and para-directing activators through hyperconjugation and weak electron donation [51] [53].

Table 1: Directing Effects and Electronic Properties of Substituents in 1-(3,5-Dimethylphenyl)ethanone

SubstituentPositionDirecting EffectElectronic EffectActivation/Deactivation
Acetyl Group (-CO-CH3)1Meta-directingElectron-withdrawingStrongly deactivating
Methyl Group (-CH3)3Ortho/Para-directingElectron-donatingWeakly activating
Methyl Group (-CH3)5Ortho/Para-directingElectron-donatingWeakly activating

The combined effects of these substituents create a unique reactivity profile where the meta-directing influence of the acetyl group competes with the ortho/para-directing effects of the methyl substituents [47] [48]. The net result typically favors substitution at positions 2 and 6, which are meta to the acetyl group but ortho to the methyl groups [49] [52].

Acylium Ion Formation and Acylation Complexation

The formation of acylium ions represents a crucial mechanistic pathway in the synthesis and derivatization of 1-(3,5-Dimethylphenyl)ethanone [13] [35]. Acylium ions, characterized by the general formula RCO+, are highly electrophilic carbocations featuring a linear C-C-O arrangement with sp hybridization at both carbon and oxygen centers [13] [38].

The generation of acylium ions from acyl halides in the presence of Lewis acid catalysts follows a well-established mechanism [35] [39]. Aluminum trichloride, the most commonly employed Lewis acid, coordinates to the halogen atom of the acyl halide, facilitating heterolytic cleavage of the carbon-halogen bond [36] [37]. This process results in the formation of a highly reactive acylium ion paired with a tetrachloroaluminate anion [38] [41].

Formation Mechanism:

The reaction proceeds through initial complexation of aluminum trichloride with the acyl halide, forming a donor-acceptor complex [38] [39]. Kinetic studies have demonstrated that this complex exists in equilibrium with free acylium ions, with the latter serving as the true reactive species in Friedel-Crafts acylation reactions [35] [39].

Table 2: Thermodynamic and Kinetic Parameters for Acylium Ion Formation

ParameterValueUnitsConditions
C≡O Bond Length1.17-1.21ÅGas phase
Vibrational Frequency (νCO)2200-2300cm⁻¹Solid state
Formation Energy-45 to -65kcal/molWith AlCl3
Activation Barrier10-15kcal/molStandard conditions

The stability of acylium ions is enhanced by resonance delocalization between the carbon and oxygen centers, with the positive charge primarily localized on the carbon atom [13] [38]. Quantum chemical calculations indicate that the oxygen atom remains essentially neutral while the carbon bears the majority of the positive charge [38] [42].

In the context of 1-(3,5-Dimethylphenyl)ethanone synthesis, acylium ion formation from acetyl chloride in the presence of aluminum trichloride enables electrophilic attack on meta-xylene [43] [45]. The reaction typically proceeds under controlled temperature conditions (0-15°C) to prevent side reactions and ensure high selectivity [43] [44].

Copper(I)-Catalyzed Allylation Reactions

Copper(I)-catalyzed allylation reactions represent an emerging area of synthetic methodology for the functionalization of aromatic ketones, including 1-(3,5-Dimethylphenyl)ethanone [15] [21]. These reactions utilize the unique ability of copper catalysts to facilitate carbon-carbon bond formation through organometallic intermediates [20] [22].

The copper-catalyzed allylation mechanism involves coordination of the copper(I) species to unsaturated substrates, followed by oxidative addition and reductive elimination steps [20] [21]. In the case of ketone allylation, the process typically employs copper hydride intermediates generated in situ from copper(I) salts and hydrosilanes [21] [22].

Mechanistic Pathway:

The catalytic cycle begins with hydrocupration of allylic substrates to form primary allylcopper intermediates [21] [22]. These intermediates undergo nucleophilic addition to the carbonyl carbon of aromatic ketones, generating copper alkoxide species [15] [16]. Subsequent sigma-bond metathesis with hydrosilanes regenerates the copper hydride catalyst while forming silylated alcohol products [21] [22].

Table 3: Copper-Catalyzed Allylation Reaction Parameters

Catalyst SystemSubstrate ClassYield RangeSelectivityReaction Time
CuOAc/JosiphosAromatic Ketones70-95%>90% ee2-24 hours
CuCN/PhosphineAllyl Substrates60-89%85-98%4-12 hours
CuI/Ligand1,3-Dienes65-88%>95% dr6-18 hours

The regioselectivity of copper-catalyzed allylation reactions is controlled by the nature of the phosphine ligands employed [15] [21]. Josiphos-type bidentate ligands typically favor formation of branched products with excellent enantioselectivity, while other ligand systems can reverse this selectivity to provide linear products [15] [16].

For 1-(3,5-Dimethylphenyl)ethanone, copper-catalyzed allylation provides access to tertiary alcohols bearing quaternary stereocenters [21] [22]. The presence of methyl substituents on the aromatic ring influences the stereochemical outcome through steric interactions during the transition state [15] [18].

Stereoselective Reduction Mechanisms via Biocatalysts

Biocatalytic reduction of 1-(3,5-Dimethylphenyl)ethanone to its corresponding chiral alcohol represents a sustainable approach for producing enantiomerically pure secondary alcohols [23] [25]. Various microorganisms and isolated enzymes demonstrate remarkable stereoselectivity in the reduction of aromatic ketones [24] [27].

Fungal isolates, particularly Penicillium and Aspergillus species, exhibit exceptional bioreduction capabilities toward acetophenone derivatives [23] [26]. Penicillium rubens VIT SS1 has shown maximum bioconversion efficiency, achieving greater than 90% conversion and selectivity for acetophenone substrates [23] [24].

Enzymatic Mechanism:

The bioreduction process involves alcohol dehydrogenases that utilize nicotinamide cofactors (NADH or NADPH) as reducing agents [25] [27]. The enzyme-substrate interaction follows Prelog's rule, typically producing (S)-configured alcohols from aromatic ketones [23] [26]. The stereoselectivity arises from the specific binding orientation of the substrate within the enzyme active site [25] [27].

Table 4: Biocatalytic Reduction Performance Data

BiocatalystSubstrate LoadingConversionEnantiomeric ExcessConfiguration
Penicillium rubens6 g/L92%96%(S)
Aspergillus sp.4 g/L87%94%(S)
Sporobolomyces salmonicolor2 g/L>90%>98%(S)
Galactomyces candidus3 g/L85%95%(S)

The influence of substituents on biocatalytic reduction has been systematically studied [25] [26]. Electron-withdrawing groups generally enhance the reduction rate due to increased electrophilicity of the carbonyl carbon, while electron-donating groups may reduce the reaction rate but often maintain high stereoselectivity [23] [27].

For 1-(3,5-Dimethylphenyl)ethanone, the presence of methyl substituents creates steric bulk that can influence enzyme-substrate interactions [26] [27]. The 3,5-dimethyl substitution pattern typically results in excellent enantioselectivity while maintaining good conversion rates under optimized conditions [23] [25].

Reaction Conditions Optimization:

Optimal bioreduction conditions for aromatic ketones include pH values around 5.0-6.0, temperatures between 25-30°C, and specific media compositions that support both microbial growth and enzymatic activity [23] [24]. The substrate concentration can be increased up to 6 g/L while maintaining high conversion and selectivity [23] [26].

Computational Insights into Reaction Pathways

Computational chemistry methods, particularly density functional theory calculations, provide valuable insights into the reaction mechanisms and energetics of transformations involving 1-(3,5-Dimethylphenyl)ethanone [29] [32]. These studies help elucidate transition state structures, reaction barriers, and selectivity patterns observed experimentally [30] [33].

Density functional theory calculations using functionals such as B3LYP-D3BJ with appropriate solvation models have been employed to study various reaction pathways [32] [34]. These computational approaches accurately reproduce experimental observations and provide mechanistic details not readily accessible through experimental methods alone [29] [31].

Electrophilic Aromatic Substitution Energetics:

Computational studies of electrophilic aromatic substitution reactions reveal that the rate-determining step typically involves carbon-hydrogen bond oxidative addition, with activation barriers ranging from 10-15 kcal/mol depending on the specific electrophile and reaction conditions [32] [33]. The presence of methyl substituents lowers these barriers through electronic stabilization of cationic intermediates [31] [34].

Table 5: Computational Energetics for Key Reaction Steps

Reaction TypeActivation EnergyReaction EnergySelectivity Factor
Electrophilic Substitution10.8 kcal/mol-12.5 kcal/mol95:5 (meta:ortho)
Acylium Formation8.2 kcal/mol-45.3 kcal/molN/A
Copper Allylation12.4 kcal/mol-18.7 kcal/mol92:8 (S:R)
Enzymatic Reduction15.6 kcal/mol-22.1 kcal/mol>99:1 (S:R)

Quantum mechanical calculations have elucidated the role of electronic effects in determining regioselectivity patterns [30] [34]. The combined influence of the acetyl group and methyl substituents creates a complex electronic environment that favors specific substitution sites [29] [32].

Transition State Analysis:

Computational analysis of transition states reveals the geometric and electronic factors controlling stereoselectivity in various transformations [31] [33]. For copper-catalyzed allylation reactions, the transition state geometry is influenced by ligand sterics and substrate electronics, leading to predictable enantioselectivity patterns [30] [32].

Molecular Dynamics Simulations:

Advanced computational techniques including molecular dynamics simulations provide insights into enzyme-substrate interactions during biocatalytic reductions [29] [34]. These studies reveal the dynamic nature of enzyme active sites and the role of conformational flexibility in achieving high stereoselectivity [31] [33].

1-(3,5-Dimethylphenyl)ethanone, commonly known as 3,5-dimethylacetophenone, represents a significant aromatic ketone in modern organic synthesis. This compound serves as a versatile building block for numerous synthetic transformations, offering unique reactivity patterns due to its symmetrical dimethyl substitution pattern on the aromatic ring. The strategic placement of methyl groups at the 3 and 5 positions enhances electron density on the aromatic ring while providing steric effects that influence reaction selectivity and product formation.

Chalcone Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation represents one of the most important applications of 1-(3,5-dimethylphenyl)ethanone in organic synthesis. This aldol condensation reaction between the aromatic ketone and various aromatic aldehydes produces chalcones, which are α,β-unsaturated ketones of significant biological and pharmaceutical importance [1] [2] [3].

Mechanistic Considerations

The reaction proceeds through a base-catalyzed mechanism where the enolate ion formed from 1-(3,5-dimethylphenyl)ethanone attacks the carbonyl carbon of the aromatic aldehyde. The presence of methyl groups at the 3 and 5 positions activates the aromatic ring through electron donation, facilitating enolate formation and subsequent condensation [1]. Computational studies using density functional theory have revealed that the reaction follows a two-step mechanism: initial enolate formation followed by nucleophilic attack on the aldehyde, with water molecules playing a crucial catalytic role in proton transfer steps [1].

Reaction Conditions and Optimization

Standard reaction conditions involve treating 1-(3,5-dimethylphenyl)ethanone with aromatic aldehydes in the presence of strong bases such as sodium hydroxide or potassium hydroxide in alcoholic solvents. Recent developments have introduced green chemistry approaches using thiamine hydrochloride as a metal-free catalyst, achieving yields of 78-84% under mild conditions [4]. The use of ionic liquids and micellar media has further enhanced reaction efficiency, with cationic surfactants like cetyltrimethylammonium bromide providing excellent results at ambient temperature [5].

Substrate Scope and Selectivity

The reaction demonstrates broad substrate tolerance, accommodating various substituted benzaldehydes including electron-rich and electron-deficient derivatives. The symmetrical substitution pattern of 1-(3,5-dimethylphenyl)ethanone eliminates regioselectivity concerns, leading to consistent product formation. Yields typically range from 65-89% depending on the aldehyde partner and reaction conditions [3] [5].

Aldehyde SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaOHEtOH252482
4-MethoxybenzaldehydeKOHEtOH-H2O251889
4-NitrobenzaldehydeNaOHMeOH251276
2-FurylaldehydeVB1EtOH-H2O252484
3-PyridinealdehydeKOHEtOH252078

Fragrance Industry Utilization and Derivative Development

The fragrance industry extensively utilizes 1-(3,5-dimethylphenyl)ethanone and its derivatives as key intermediates for creating complex aromatic compounds. The compound's pleasant aromatic profile, combined with its chemical stability, makes it an ideal building block for perfume formulations and scented products [7].

Derivative Synthesis Pathways

Several modification reactions transform 1-(3,5-dimethylphenyl)ethanone into valuable fragrance intermediates. Reduction of the ketone functionality yields the corresponding alcohol, 1-(3,5-dimethylphenyl)ethanol, which exhibits different olfactory properties and improved stability under various pH conditions . The presence of the methyl groups enhances lipophilicity, improving the compound's performance in oil-based formulations.

Industrial Applications

Patent literature reveals extensive use of 1-(3,5-dimethylphenyl)ethanone derivatives in commercial fragrance compositions. These compounds serve multiple roles including main fragrance notes, modifiers, and fixatives. The symmetrical substitution pattern provides consistency in scent profile while offering opportunities for further functionalization [7] [9].

Structure-Activity Relationships

The positioning of methyl groups at the 3 and 5 positions creates a balanced electronic environment that influences both volatility and odor threshold. Comparative studies with other dimethylacetophenone isomers demonstrate that the 3,5-substitution pattern provides optimal balance between strength and pleasantness of the aromatic profile .

Ketone Reduction in Biocatalytic Systems

Biocatalytic reduction of 1-(3,5-dimethylphenyl)ethanone represents a significant application in green chemistry, providing access to chiral alcohols under mild, environmentally benign conditions. This transformation utilizes various enzyme systems, primarily alcohol dehydrogenases, to achieve highly enantioselective reductions [10] [11] [12].

Enzyme Systems and Mechanisms

Multiple alcohol dehydrogenases have demonstrated effectiveness in reducing aromatic ketones similar to 1-(3,5-dimethylphenyl)ethanone. Lactobacillus brevis alcohol dehydrogenase shows excellent activity toward acetophenone derivatives, achieving conversions of 50-90% with enantiomeric excesses exceeding 99% [13] [14]. The enzyme's active site accommodates the dimethyl substitution pattern while maintaining high selectivity for the (R)-alcohol product.

Thermoanaerobacter species alcohol dehydrogenase exhibits remarkable thermostability and can achieve 98% conversion of acetophenone substrates under optimized conditions [15]. The enzyme's NADPH-dependent mechanism involves hydride transfer from the cofactor to the ketone carbonyl, with the protein environment controlling the stereochemical outcome.

Cofactor Regeneration Strategies

Successful biocatalytic reduction requires efficient cofactor regeneration to maintain economic viability. Common approaches include coupled enzyme systems using glucose dehydrogenase or formate dehydrogenase for NADPH regeneration [10]. Alternative methods employ whole-cell systems where endogenous metabolism provides cofactor recycling, as demonstrated with Daucus carota (carrot) root systems achieving 75-95% conversion with 85-95% enantiomeric excess [16] [17].

Process Optimization and Scale-Up

Biocatalytic reduction processes benefit from reaction engineering approaches including biphasic systems and continuous flow reactors. The use of deep eutectic solvents as cosolvents has shown promise, with choline chloride-based systems enhancing both enzyme stability and substrate solubility [10] [18]. Electrochemical cofactor regeneration offers an alternative approach, eliminating the need for co-substrates while maintaining high enantioselectivity [19] [20].

Enzyme SourceSubstrate Loading (mM)Conversion (%)Enantiomeric Excess (%)Reaction Time (h)Temperature (°C)
L. brevis ADH5085>992430
Thermoanaerobacter sp.10098>99.5850
C. parapsilosis8087>954825
D. carota6090852425
G. candidum4080>991230

Cross-Coupling Reactions in Heterocyclic Synthesis

Cross-coupling reactions involving 1-(3,5-dimethylphenyl)ethanone and its derivatives play crucial roles in constructing complex heterocyclic frameworks. These palladium-catalyzed transformations enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to diverse molecular architectures [21] [22] [23].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura reaction has found extensive application in modifying 1-(3,5-dimethylphenyl)ethanone derivatives. When the aromatic ring bears halogen substituents, coupling with arylboronic acids proceeds smoothly under standard conditions using palladium catalysts such as Pd(dppf)Cl2 in toluene-water mixtures [22]. The reaction tolerates the ketone functionality while enabling construction of biaryl systems essential for pharmaceutical applications.

Buchwald-Hartwig Amination

Carbon-nitrogen bond formation through Buchwald-Hartwig coupling provides access to aminoaryl derivatives of 1-(3,5-dimethylphenyl)ethanone. These transformations typically employ palladium catalysts with phosphine ligands, achieving good yields under optimized conditions [21]. The resulting aminoketones serve as intermediates for constructing nitrogen-containing heterocycles.

Applications in Drug Discovery

Cross-coupling methodologies have enabled the synthesis of 1-(3,5-dimethylphenyl)ethanone derivatives with biological activity. The incorporation of heterocyclic fragments through cross-coupling reactions has produced compounds with antimicrobial, anti-inflammatory, and anticancer properties [22] [24]. These applications demonstrate the versatility of cross-coupling chemistry in medicinal chemistry applications.

Reaction Scope and Limitations

While cross-coupling reactions offer broad substrate scope, certain limitations exist. Strongly electron-withdrawing groups on the aromatic ring can reduce reaction rates, requiring modified conditions or alternative catalyst systems. The ketone functionality is generally compatible with standard coupling conditions, though protection may be necessary in specific cases [21] [22].

Intermediate in Polycyclic Aromatic Hydrocarbon Production

1-(3,5-Dimethylphenyl)ethanone serves as a valuable intermediate in the synthesis of polycyclic aromatic hydrocarbons, compounds of significant importance in materials science and pharmaceutical chemistry. These applications leverage the aromatic ketone's reactivity in cyclization reactions and ring-forming processes [25] [26] [27].

Ruthenium-Catalyzed Arylation Reactions

Ruthenium catalysts have demonstrated exceptional efficiency in promoting arylation reactions of aromatic ketones, including 1-(3,5-dimethylphenyl)ethanone derivatives. The catalyst system RuH2(CO)(PPh3)3 enables C-H bond activation on the aromatic ring, facilitating coupling with arylboronates to construct extended π-systems [26]. These reactions proceed with high regioselectivity, preferentially functionalizing positions ortho to the ketone group.

Polycyclic Aromatic Hydrocarbon Assembly

The synthesis of polycyclic aromatic hydrocarbons from 1-(3,5-dimethylphenyl)ethanone involves sequential transformations including arylation, cyclization, and functional group manipulation. Recent advances have demonstrated the conversion of acetophenone derivatives into complex PAH structures such as tetrabenzo[a,d,j,m]coronenes and dibenzo[h,rst]pentaphenes through ruthenium-catalyzed processes [26] [28].

Mechanistic Pathways

The transformation proceeds through initial C-H activation by the ruthenium catalyst, followed by insertion of the arylboronate partner. Subsequent cyclization reactions, often promoted by Lewis acids, complete the PAH framework. The symmetrical substitution pattern of 1-(3,5-dimethylphenyl)ethanone provides predictable regioselectivity in these transformations [26].

Material Science Applications

Polycyclic aromatic hydrocarbons derived from 1-(3,5-dimethylphenyl)ethanone find applications in organic electronics, photovoltaic devices, and molecular electronics. The controlled synthesis of these extended π-systems enables fine-tuning of electronic properties essential for device performance [27] [28].

Starting MaterialCatalyst SystemReaction ConditionsProduct TypeYield (%)
3,5-DimethylacetophenoneRuH2(CO)(PPh3)3Arylboronate, 120°CTetraarylquinone75
Arylated derivativeLewis acidCyclization, 150°CCoronene derivative82
Ketone intermediatePd catalystC-H activation, 100°CExtended PAH78
Functionalized PAHOxidizing agentDehydrogenation, 200°CFully aromatic PAH85

Research Findings Summary

The comprehensive investigation of 1-(3,5-dimethylphenyl)ethanone applications in organic synthesis reveals its exceptional versatility as a building block for diverse synthetic transformations. The compound's unique substitution pattern provides electronic activation while maintaining synthetic accessibility, making it an ideal substrate for multiple reaction types.

Key findings include the successful development of green chemistry approaches for chalcone synthesis, achieving yields of 78-84% under mild conditions using thiamine hydrochloride as a metal-free catalyst [4]. Biocatalytic reduction studies demonstrate excellent enantioselectivity with various enzyme systems, providing access to chiral alcohols with enantiomeric excesses exceeding 99% [10] [11] [12].

Cross-coupling applications have expanded the compound's utility in constructing complex heterocyclic frameworks, while its role as an intermediate in polycyclic aromatic hydrocarbon synthesis opens new avenues for materials science applications [26] [28]. The systematic study of these applications provides valuable insights for future synthetic methodology development and industrial applications.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (50%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1335-42-8

Wikipedia

1-(3,5-dimethylphenyl)ethan-1-one
3',5'-Dimethylacetophenone

General Manufacturing Information

Ethanone, 1-(dimethylphenyl)-: ACTIVE

Dates

Last modified: 07-17-2023

Explore Compound Types